molecular formula C24H40O5 B14054386 4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B14054386
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-ZAZBRUGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid produced in the liver from cholesterol. It is a white crystalline substance that is insoluble in water but soluble in alcohol and acetic acid. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholic acid is synthesized in the liver through a series of enzymatic reactions starting from cholesterol. The process involves hydroxylation at specific positions on the steroid nucleus, followed by oxidation and conjugation with glycine or taurine to form bile salts .

Industrial Production Methods: Industrial production of cholic acid typically involves extraction from animal bile, followed by purification processes. The bile is treated with solvents like alcohol and acetic acid to isolate cholic acid. Advanced methods may include crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Cholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholic acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Cholic acid is one of the primary bile acids, along with chenodeoxycholic acid. Similar compounds include:

Uniqueness of Cholic Acid: Cholic acid is unique due to its specific hydroxylation pattern at positions 3α, 7α, and 12α, which distinguishes it from other bile acids. This pattern is crucial for its role in emulsifying fats and regulating cholesterol metabolism .

Properties

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,19?,20?,22?,23-,24+/m0/s1

InChI Key

BHQCQFFYRZLCQQ-ZAZBRUGCSA-N

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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